molecular formula C9H9BO3S B065121 (6-Methoxybenzo[b]thiophen-2-yl)boronic acid CAS No. 182133-35-3

(6-Methoxybenzo[b]thiophen-2-yl)boronic acid

Cat. No. B065121
M. Wt: 208.05 g/mol
InChI Key: PNRDOYJXKKKYSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, often involves acid-catalyzed ring closures and subsequent reactions to introduce the boronic acid functionality. An initial reaction for synthesizing benzo[b]thiophenes may start from phenyl ketoester sulfides, leading to various substituted products through different synthetic routes, including plant growth regulators (Schuetz & Titus, 1967).

Molecular Structure Analysis

The molecular structure of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid and related compounds can be elucidated using techniques such as X-ray crystallography, which provides insights into the crystal and molecular structures of methoxybenzo[b]thiophenes. These structural investigations reveal details about bond distances, angles, and the overall geometry of the molecule, facilitating a deeper understanding of its chemical behavior (Mullica et al., 1996).

Chemical Reactions and Properties

(6-Methoxybenzo[b]thiophen-2-yl)boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful tool for creating carbon-carbon bonds. This reactivity is crucial for synthesizing complex organic molecules, including pharmaceuticals and polymers. The boronic acid group in the molecule acts as a versatile handle for these cross-coupling reactions, enabling the synthesis of a wide range of compounds (Gull et al., 2013).

Physical Properties Analysis

The physical properties of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, such as melting point, solubility, and stability, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, impacting its handling, storage, and application in synthesis processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with various chemical agents, are critical for the application of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in synthetic chemistry. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and carbonyl groups, making them invaluable in dynamic covalent chemistry and sensing applications. This reactivity is exploited in the synthesis of complex molecules and in the development of detection methods for boronic acids and other boron-containing compounds (Aronoff et al., 2013).

Scientific Research Applications

  • Synthesis of Photochromic Compounds : "(6-Methoxybenzo[b]thiophen-2-yl)boronic acid" is used in synthesizing photochromic thieno-2H-chromenes, important for materials with light-sensitive properties (Queiroz et al., 2000).

  • Plant Growth Regulation : Derivatives of "(6-Methoxybenzo[b]thiophen-2-yl)boronic acid" have shown potential as plant growth regulators (Schuetz & Titus, 1967).

  • Synthesis of Carcinogenic Compounds : It's used in synthesizing hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene, which are intermediates for carcinogenic compounds (Kumar, 1997).

  • Creation of Complexes and Derivatives : It assists in synthesizing various complexes and derivatives with potential applications in chemistry and materials science (Neidlein & Seguil-Camargo, 1979).

  • Pharmaceutical Applications : Derivatives of this acid have been synthesized for their potential as urease enzyme inhibitors and nitric oxide scavengers (Gull et al., 2013).

  • Molecular Recognition and Chemosensing : It is involved in studies of molecular recognition and chemosensing technologies, particularly in the formation of intramolecular N-B dative bonds (Zhu et al., 2006).

  • Crystallography and Structural Analysis : The compound plays a role in crystallography and structural analysis of certain methoxybenzo[b]thiophenes (Mullica et al., 1996).

  • Synthetic Chemistry : It is used in the synthesis of various substituted benzo[b]thiophenes, highlighting its role in synthetic chemistry (Dickinson & Iddon, 1970).

  • Reactivity Studies : The compound's reactivity is studied in the context of forming tetraarylpentaborates, which have implications in the field of inorganic chemistry (Nishihara et al., 2002).

  • Alzheimer's Disease Research : A derivative of "(6-Methoxybenzo[b]thiophen-2-yl)boronic acid" has been synthesized as a PET probe precursor for Alzheimer's disease imaging (Majo et al., 2003).

Safety And Hazards

Handling “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” requires caution. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

As an organoboron compound, “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” has potential applications in various fields of chemistry. Its use in Suzuki-Miyaura coupling reactions makes it a valuable reagent for creating new compounds . Future research may explore its potential uses in other types of chemical reactions.

properties

IUPAC Name

(6-methoxy-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRDOYJXKKKYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441736
Record name (6-Methoxy-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxybenzo[b]thiophen-2-yl)boronic acid

CAS RN

182133-35-3
Record name (6-Methoxy-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxy-1-benzothiophen-2-yl)boronic acid
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Synthesis routes and methods I

Procedure details

To a solution of 6-methoxybenzo[b]thiophene (18.13 g, 0.111 mol) in 150 mL of anhydrous tetrahydrofuran (THF) at -60° C. was added n-butyllithium (76.2 mL, 0.122 mol, 1.6M solution in hexanes), dropwise via syringe. After stirring for 30 minutes, triisopropyl borate (28.2 mL, 0.122 mol) was introduced via syringe. The resulting mixture was allowed to gradually warm to 0° C. and then distributed between 1N hydrochloric acid and ethyl acetate (300 mL each). The layers were separated, and the organic layer was dried over sodium sulfate. Concentration in vacuo produced a white solid that was triturated from ethyl ether hexanes. Filtration provided 16.4 g (71%) of 6-methoxybenzo[b]thiophene-2-boronic acid as a white solid. mp 200° C. (dec). 1H NMR (DMSO-d6) d 7.83 (s, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.51 (d, J=2.0 Hz, 1H), 6.97 (dd, J=8.6, 2.0 Hz, 1H), 3.82 (s, 3H). FD mass spec: 208.
Quantity
18.13 g
Type
reactant
Reaction Step One
Quantity
76.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxybenzo[b]thiophene (Graham, S. L., et al. J. Med. Chem. 1989, 32, 2548-2554)(18.13 g, 0.111 mol) in 150 mL of anhydrous THF at -60° C. was added n-BuLi (76.2 mL, 0.122 mol, 1.6 M solution in hexanes), dropwise via syringe. After stirring for 30 min, triisopropyl borate (28.2 mL, 0.122 mol) was introduced via syringe. The resulting mixture was allowed to gradually warm to 0° C. and then partitioned between 1.0 N HCl and EtOAc (300 mL each). The layers were separated, and the organic phase was dried over Na2SO4. Concentration in vacuo produced a white solid that was triturated from Et2O/hexanes. Filtration provided 16.4 g (71%) of 6-methoxybenzo[b]thiophene-2-boronic acid as a white solid.
Quantity
18.13 g
Type
reactant
Reaction Step One
Quantity
76.2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 6-methoxybenzo[b]thiophene (18.13 g, 0.111 mol) in 150 mL of anhydrous tetrahydrofuran (THF) at -60° C. was added n-butyllithium (76.2 mL, 0.122 mol, 1.6 M solution in hexanes), dropwise via syringe. After stirring for 30 minutes, triisopropyl borate (28.2 mL, 0.122 mol) was introduced via syringe. The resulting mixture was allowed to gradually warm to 0° C. and then distributed between iN hydrochloric acid and ethyl acetate (300 mL each). The layers were separated, and the organic layer was dried over sodium sulfate. Concentration in vacuo produced a white solid that was triturated from ethyl ether hexanes. Filtration provided 16.4 g (71%) of 6-methoxybenzo[b]thiophene-2-boronic acid as a white solid. mp 200° C. (dec) 1H NMR (DMSO-d6) d 7.83 (s, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.51 (d, J=2.0 Hz, 1H), 6.97 (dd, J=8.6, 2.0 Hz, 1H), 3.82 (s, 3H). FD mass spec: 208.
Quantity
18.13 g
Type
reactant
Reaction Step One
Quantity
76.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, M Diennet, M Sauvage, S Weber… - … Inhibitor Hybrids in … - papers.ssrn.com
Hybrid antiestrogen/histone deacetylase inhibitor (HDACi) hybrids were designed by merging structures of raloxifene with suberoylanilide hydroxamic acid, incorporating the HDACi …
Number of citations: 0 papers.ssrn.com

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